N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound with a molecular formula of C19H25N7OS3 and an average mass of 463.643 Da . This compound is characterized by the presence of benzothiazole and tetrazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C18H16N6OS3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16N6OS3/c1-2-26-18-20-14-9-8-12(10-15(14)28-18)19-16(25)11-27-17-21-22-23-24(17)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,25) |
InChI Key |
COYJBINGPVUXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.
Formation of Tetrazole Moiety: The tetrazole ring can be synthesized through the cyclization of hydrazine derivatives with nitriles.
Coupling Reactions: The final step involves coupling the benzothiazole and tetrazole moieties through appropriate linkers and reaction conditions.
Chemical Reactions Analysis
N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and tetrazole rings.
Scientific Research Applications
N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzothiazole and tetrazole moieties are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and specificity towards its targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can be compared with similar compounds such as:
N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-(4-MORPHOLINYL)CARBONYL]BENZAMIDE: This compound contains a morpholine ring instead of the tetrazole ring, which may alter its biological activity and chemical properties.
N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-PHENYL-1-PIPERAZINYL)CARBONYL]BENZAMIDE: This compound features a piperazine ring, which can influence its pharmacokinetic and pharmacodynamic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
